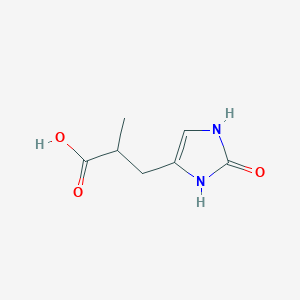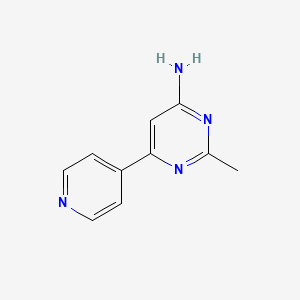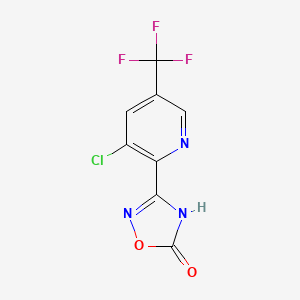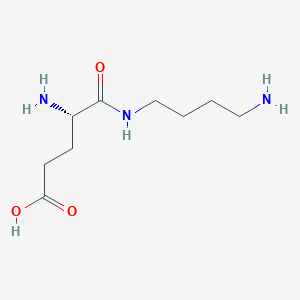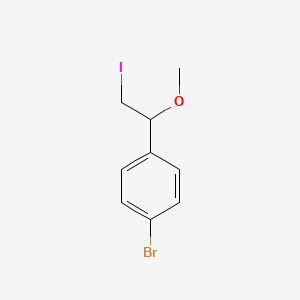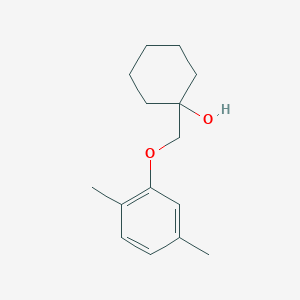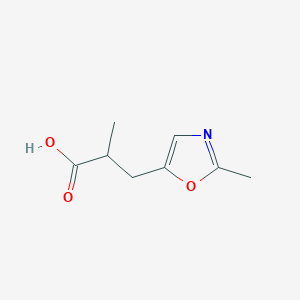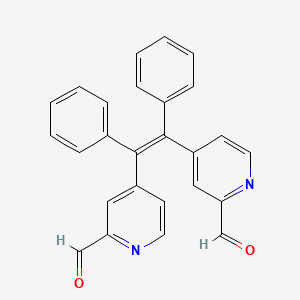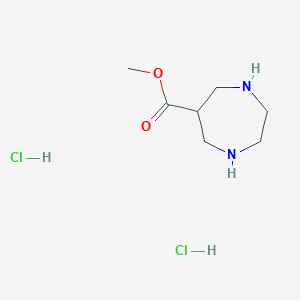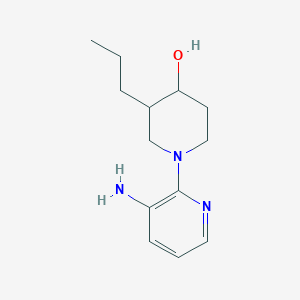
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are significant in the pharmaceutical industry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize this compound .
Industrial Production Methods
For industrial production, large-scale synthesis methods such as cross-coupling reactions are often employed. These methods involve the coupling of various precursors under specific conditions to yield the desired product . The use of high concentrations, excess reagents, and elevated temperatures are critical for driving these reactions to completion .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), and reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) . The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in drug discovery.
Piperazine: A six-membered nitrogen heterocycle with two nitrogen atoms, used in pharmaceuticals.
Imidazopyridine: A fused bicyclic heterocycle with applications in medicinal chemistry.
Uniqueness
1-(3-Aminopyridin-2-yl)-3-propylpiperidin-4-ol is unique due to its specific structure, which combines a piperidine ring with an aminopyridine moiety. This unique structure imparts distinct biological activities and chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C13H21N3O/c1-2-4-10-9-16(8-6-12(10)17)13-11(14)5-3-7-15-13/h3,5,7,10,12,17H,2,4,6,8-9,14H2,1H3 |
InChI Key |
SSBNENBQLLSLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCC1O)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


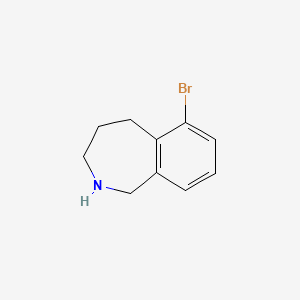

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
